molecular formula C6H4BrNO3 B022722 5-Bromo-2-nitrophenol CAS No. 27684-84-0

5-Bromo-2-nitrophenol

Cat. No. B022722
CAS RN: 27684-84-0
M. Wt: 218 g/mol
InChI Key: DTWHNSNSUBKGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bromo-nitrophenol compounds typically involves several steps, including diazotization reactions and the Sandmeyer reaction. For instance, 2-Bromo-4-nitrophenol can be synthesized starting from 2-methoxy-5-nitroaniline, which after several steps including diazotization and nucleophilic substitution reactions, yields the desired bromo-nitrophenol compound. This method demonstrates a straightforward, efficient pathway suitable for commercial production of bromo-nitrophenol derivatives (Li Zi-ying, 2008).

Molecular Structure Analysis

Molecular structure and reactivity studies, such as those conducted on 5-bromo-2-pyridylazo-5-diethylaminophenol (5-Br-PADAP), help understand the interfacial mechanism in the extraction kinetics of metal ions. These studies involve spectroscopic techniques and molecular dynamics simulations to elucidate the molecular interactions and the preferred adsorption at interfaces, providing insights into the molecular structure of bromo-nitrophenol derivatives and their complexes (H. Watarai, M. Gotoh, N. Gotoh, 1997).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-Bromo-2-nitrophenol derivatives are of significant interest. For example, research on Schiff base compounds derived from bromo-nitrophenol demonstrates their potential as urease inhibitors, highlighting the compound's reactivity towards biological targets. Structural elucidation through XRD, IR, MS, and NMR spectroscopy provides a comprehensive understanding of these compounds' chemical nature and potential applications in medicine and agriculture (Abida Zulfiqar et al., 2020).

Physical Properties Analysis

The study of physical properties, such as solubility and crystallization behavior, is essential for the practical application of chemical compounds. Research on the separation techniques and solubility properties of bromo-nitrophenol derivatives provides valuable information for the purification and application of these compounds in various industrial processes (Liu Qiao-yun, 2004).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-nitrophenol derivatives, such as their reactivity with nucleophiles, have been studied extensively. These studies reveal the compounds' potential in synthesizing complex molecules and understanding the kinetics of reactions involving bromo-nitrophenol derivatives. Such investigations contribute to the broader knowledge of their reactivity and potential use in synthetic chemistry (G. Consiglio et al., 1982).

Scientific Research Applications

  • Pharmaceutical Intermediate
    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : 5-Bromo-2-nitrophenol is used as a pharmaceutical intermediate . An intermediate in the pharmaceutical industry is a compound that is used in the synthesis of active pharmaceutical ingredients (APIs).
  • Chemical Synthesis

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Bromo-2-nitrophenol is used as a reagent in organic synthesis . It can participate in various chemical reactions to form new compounds.
    • Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol as a reagent would be the successful synthesis of a new compound. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction and the efficiency of the synthesis process .
  • Material Science

    • Scientific Field : Material Science
    • Application Summary : 5-Bromo-2-nitrophenol can be used in the development of new materials . Its properties make it useful in the synthesis of polymers and other materials.
    • Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol in material science would be the successful synthesis of a new material. The specific results, including any quantitative data or statistical analyses, would depend on the specific material and the efficiency of the synthesis process .
  • Dye Synthesis

    • Scientific Field : Dye Chemistry
    • Application Summary : 5-Bromo-2-nitrophenol can be used in the synthesis of dyes . Its nitro group (-NO2) can be reduced to an amino group (-NH2), which can then react with other compounds to form azo dyes.
    • Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol in dye synthesis would be the successful synthesis of a new dye. The specific results, including any quantitative data or statistical analyses, would depend on the specific dye and the efficiency of the synthesis process .
  • Pesticide Manufacturing

    • Scientific Field : Agricultural Chemistry
    • Application Summary : 5-Bromo-2-nitrophenol can be used in the manufacturing of pesticides . Its properties make it useful in the synthesis of certain types of pesticides.
    • Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol in pesticide manufacturing would be the successful synthesis of a new pesticide. The specific results, including any quantitative data or statistical analyses, would depend on the specific pesticide and the efficiency of the synthesis process .

Safety And Hazards

5-Bromo-2-nitrophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

5-bromo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWHNSNSUBKGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950346
Record name 5-Bromo-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitrophenol

CAS RN

27684-84-0
Record name 5-Bromo-2-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromophenol (32.9 g, 0.19 mol) was added slowly to a cold (10° C.) solution of sodium nitrate (29.0 g, 0.34 mol) in conc. sulfuric acid; (40.0 g) and water (70.0 mL) and the resulting mixture was allowed to stir at room temperature for 2 h. Water (200 mL) was added and the resulting mixture was extracted with diethyl ether and the extract was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (silica gel, 10% ethyl acetate/hexanes) to afford first the title compound (8.1 g, 20%), mp 40–42° C., then the undesired isomer, 3-bromo-4-nitrophenol, as a yellow solid (12.7 g, 31%). mp 125–127° C.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
20%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromophenol (10 g) in chloroform (50 ml) and acetic acid (50 ml) was added 70% nitric acid (60 ml) dropwise on an ice bath, and the solution was stirred for 1 hour. The reaction mixture was poured into ice water, extracted with ethyl acetate, then sequentially washed with a saturated aqueous solution of sodium bicarbonate, water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (4.1 g) and 5-bromo-2-nitrophenol (1.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of concentrated sulfuric acid (32.6 mL) in water (105 mL) was added potassium nitrate (51.5 g, 509 mmol) at 10° C. The reaction mixture was stirred for 5 min before adding 3-bromophenol (49.35 g, 285 mmol) dropwise so that the temperature of the reaction was maintained around 10° C. The reaction mixture was stirred at ambient temperature for an additional 2 h, diluted with water (350 mL) and extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude material was purified by flash column chromatography (SiO2, 19:1 hexanes/ethyl acetate) to give 5-bromo-2-nitrophenol (11.3 g, 18%) as a yellow-green solid: 1H NMR (DMSO-d6, 300 MHz) δ 11.44 (s, 1H), 7.84 (d, J=8.7 Hz, 1H), 7.33 (d, J=2.1 Hz, 1H), 7.18 (dd, J=8.7, 2.1 Hz, 1H).
Quantity
32.6 mL
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
49.35 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.